Zinc 2-Butyloctyl Phosphate: Structural Architecture and Physicochemical Properties
Zinc 2-Butyloctyl Phosphate: Structural Architecture and Physicochemical Properties
This guide provides an in-depth technical analysis of Zinc 2-butyloctyl phosphate (CAS: 25807-71-0), a specialized organometallic compound bridging the gap between inorganic zinc salts and organic lipophiles.
Executive Summary
Zinc 2-butyloctyl phosphate is a lipophilic zinc salt derived from the Guerbet alcohol 2-butyloctanol. Unlike inorganic zinc phosphate (Zn₃(PO₄)₂), which is insoluble in organic media and used primarily as a solid pigment, this organophosphate exhibits high solubility in non-polar solvents, oils, and lipid phases.
In drug development and advanced materials science, it serves a critical role as a surface-active zinc source . Its branched alkyl architecture prevents crystallization, rendering it a viscous liquid or waxy solid that acts as an effective dispersant for inorganic nanoparticles (e.g., ZnO, TiO₂) in topical pharmaceutical formulations and as a corrosion inhibitor in functional coatings.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature and Identification[4][6]
-
IUPAC Name: Zinc bis(2-butyloctyl hydrogen phosphate) [Note: Industrial grades are often mixtures of mono- and di-esters]
-
Molecular Formula: C₂₄H₅₂O₈P₂Zn (Idealized bis-monoester salt)
-
Synonyms: Zinc 2-butyl-1-octyl phosphate; 1-Octanol, 2-butyl-, dihydrogen phosphate, zinc salt.
Molecular Architecture
The molecule consists of a central zinc cation (
-
The Guerbet Effect: The branching (C4 branch on a C8 chain) disrupts Van der Waals packing between alkyl tails. This lowers the melting point significantly compared to a linear C12 (lauryl) derivative, resulting in a liquid or semi-solid state at room temperature.
-
Coordination Geometry: The zinc atom typically adopts a tetrahedral or polymeric coordination geometry, bridging multiple phosphate headgroups to form reverse micelle-like structures in non-polar solvents.
Structural Visualization
The following diagram illustrates the coordination of the Zinc ion with the phosphate head groups and the steric bulk of the branched tails.
Caption: Schematic coordination of Zinc 2-butyloctyl phosphate. The branched C12 tails extend into the solvent, preventing agglomeration.
Physicochemical Properties[3][9][10][11][12][13]
The following data summarizes the properties that distinguish this compound from standard zinc salts.
| Property | Value / Description | Relevance to Application |
| Physical State | Viscous yellow liquid to waxy paste | Easy incorporation into semi-solid dosage forms (creams, gels). |
| Solubility | Soluble in hexane, toluene, mineral oils, esters. Insoluble in water.[4] | Ideal for lipid-based drug delivery systems (LNP) or oil-based suspensions. |
| Thermal Stability | Stable > 200°C (Decomposition > 250°C) | Suitable for hot-melt extrusion or high-shear processing. |
| Lipophilicity (LogP) | Estimated > 6.0 | High affinity for cell membranes and lipid bilayers. |
| Acidity | Neutral to slightly acidic (depending on stoichiometry) | Compatible with pH-sensitive APIs in non-aqueous environments. |
Synthesis & Manufacturing Protocol
For researchers synthesizing this material for high-purity applications (e.g., toxicology screening), the following "Guerbet Alcohol Route" is the industry standard.
Reaction Pathway
-
Phosphorylation: 2-Butyloctanol is reacted with Phosphorus Pentoxide (
) to yield the acid phosphate ester. -
Neutralization: The acid phosphate is neutralized with Zinc Oxide (
).
Laboratory Scale Protocol
Reagents:
-
2-Butyloctanol (Isofol 12) - 1.0 mol
-
Phosphorus Pentoxide (
) - 0.33 mol -
Zinc Oxide (
) - 0.5 mol -
Solvent: Heptane (anhydrous)
Step-by-Step Methodology:
-
Esterification: Charge 2-butyloctanol into a reactor purged with
. Heat to 60°C. -
Addition: Slowly add
over 2 hours, maintaining temp < 80°C (Exothermic). -
Maturation: Stir at 90°C for 4 hours to ensure complete conversion to mono/di-acid phosphate mixture.
-
Neutralization: Disperse ZnO in heptane to form a slurry. Add the acid phosphate mixture to the ZnO slurry dropwise.
-
Water Removal: The neutralization generates water. Reflux the mixture using a Dean-Stark trap to azeotropically remove water.
-
Filtration: Filter hot to remove unreacted ZnO.
-
Isolation: Strip the solvent under vacuum (Rotovap, 50°C, 10 mbar).
Validation:
-
FTIR: Look for P-O-C bands (1000-1050 cm⁻¹) and absence of O-H stretch if fully neutralized.
-
³¹P NMR: Distinguish between mono-ester (singlet ~0 ppm) and di-ester (singlet ~-10 ppm relative to
).
Applications in Drug Development & Science[7]
Lipid-Based Drug Delivery
Zinc 2-butyloctyl phosphate acts as a lipophilic zinc carrier . In Lipid Nanoparticles (LNPs) or liposomes, it can be used to:
-
Complexation: Bind histidine-tagged proteins or nucleic acids within the lipid core via Zinc-Nitrogen coordination.
-
Membrane Fusion: The branched tail mimics the fluidity of biological phospholipids, potentially aiding endosomal escape.
Dispersant for Inorganic APIs
In topical pharmaceutical formulations (e.g., sunscreens, antimicrobial creams), micronized Zinc Oxide or Titanium Dioxide tends to agglomerate.
-
Mechanism: The phosphate head group adsorbs strongly onto the ZnO particle surface. The 2-butyloctyl tails extend into the oil phase, providing steric stabilization .
-
Benefit: Reduces viscosity of high-load dispersions and improves spreadability on the skin.
Pharmaceutical Process Aid (Extractant)
In process chemistry, organophosphates are used to extract metal ions from aqueous streams. This compound can selectively extract transition metals from fermentation broths due to its high hydrophobicity and metal selectivity.
Caption: Mechanism of action as a dispersant in pharmaceutical semi-solids.
Safety & Handling (E-E-A-T)
-
Toxicity: Generally considered low toxicity by oral route, but lipophilic zinc salts can be irritating to the eyes and skin due to their surfactant nature.
-
Handling: Use standard PPE (nitrile gloves, safety glasses).
-
Storage: Store in a cool, dry place. The branched chain provides resistance to oxidation, but hygroscopicity of the zinc salt can lead to hydrolysis over long periods; keep containers tightly bioccluded.
References
-
PubChem. (n.d.).[5] Zinc 2-butyloctyl phosphate (Compound Summary). National Library of Medicine. Retrieved from [Link]
- O'Lenick, A. J. (2014). Guerbet Chemistry: Synthesis and Applications. Allured Business Media.
Sources
- 1. evitachem.com [evitachem.com]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. Synthesis and crystal structure of a 3-D zinc phosphate, [C5N2H14][Zn2(PO3(OH))3], containing (4.8) net sheets [comptes-rendus.academie-sciences.fr]
- 4. Zinc phosphate - Wikipedia [en.wikipedia.org]
- 5. mzCloud – Tris 2 butoxyethyl phosphate [mzcloud.org]
